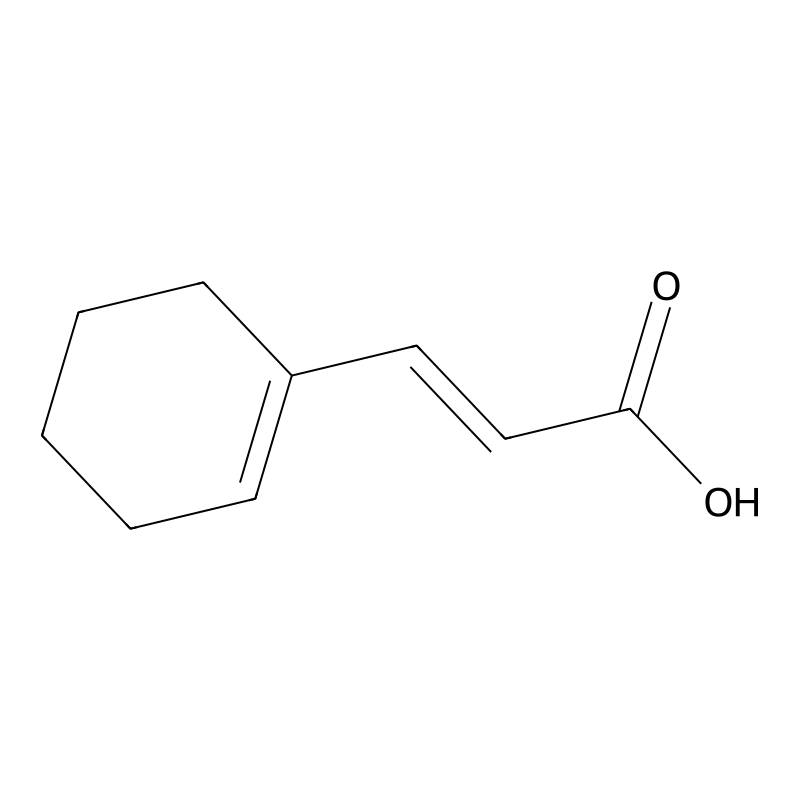3-(Cyclohex-1-en-1-yl)acrylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
3-(Cyclohex-1-en-1-yl)acrylic acid is an organic compound characterized by the presence of a cyclohexene ring and an acrylic acid moiety. Its molecular formula is , and it has a molecular weight of approximately 152.19 g/mol. The compound features a double bond in the cyclohexene ring, which contributes to its reactivity and versatility in
- Oxidation: This compound can be oxidized to form carboxylic acids or ketones, utilizing oxidizing agents such as potassium permanganate or chromium trioxide .
- Reduction: It can undergo reduction reactions to yield saturated derivatives, typically using reducing agents like lithium aluminum hydride or hydrogen gas .
- Substitution: The compound can also participate in substitution reactions where functional groups are replaced by other groups, often involving halogens or nucleophiles .
These reactions illustrate the compound's potential for diverse transformations in synthetic organic chemistry.
The synthesis of 3-(Cyclohex-1-en-1-yl)acrylic acid typically involves several methods:
- Palladium-Catalyzed Cross-Coupling: One common approach includes the reaction of cyclohexene with acrylic acid under palladium-catalyzed oxidative conditions, which allows for high efficiency and yield .
- Diels-Alder Reaction: Another method involves a Diels-Alder reaction between 1,3-butadiene and acrylic acid to produce cyclohexene derivatives, which can then be further processed to yield 3-(Cyclohex-1-en-1-yl)acrylic acid .
These methods highlight the compound's accessibility through established synthetic routes.
3-(Cyclohex-1-en-1-yl)acrylic acid has diverse applications across various fields:
- Chemistry: It serves as a ligand in catalytic reactions and a monomer in polymer synthesis, contributing to materials with unique properties .
- Biochemistry: The compound is used in studies involving enzyme interactions and metabolic pathways, potentially leading to insights into biochemical processes .
- Drug Development: Research is ongoing to explore its utility as a precursor for pharmaceutical compounds, indicating its relevance in medicinal chemistry .
Several compounds share structural similarities with 3-(Cyclohex-1-en-1-yl)acrylic acid. Notable examples include:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| Cyclohexene | A cyclic alkene without the acrylic acid moiety | Simpler structure; lacks functional groups |
| Acrylic Acid | A carboxylic acid with a double bond | Lacks cyclohexene ring; simpler reactivity |
| 3-Cyclohexenyl Propanoate | An ester derivative of cyclohexene | Contains an ester functional group |
Uniqueness
3-(Cyclohex-1-en-1-yl)acrylic acid is unique due to its combination of both unsaturated centers (the cyclohexene ring and the acrylic acid moiety) and a carboxyl group. This structural complexity allows it to participate in a wider range of chemical transformations compared to simpler analogs like cyclohexene or acrylic acid alone. Its versatility makes it valuable in synthetic organic chemistry and materials science .








